Cas no 945-93-7 (Ethyl 3-Phenylbut-2-enoate)

Ethyl 3-Phenylbut-2-enoate structure
Ethyl 3-Phenylbut-2-enoate structure
商品名:Ethyl 3-Phenylbut-2-enoate
CAS番号:945-93-7
MF:C12H14O2
メガワット:190.238363742828
MDL:MFCD00053762
CID:805935

Ethyl 3-Phenylbut-2-enoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-phenylbut-2-enoate
    • 2-Butenoic acid,3-phenyl-, ethyl ester
    • ETHYL TRANS-β-METHYLCINNAMATE
    • (E)-3-phenyl-2-butenoic acid ethyl ester
    • (E)-3-phenyl-but-2-enoic acid ethyl ester
    • 2-BUTENOIC ACID,3-PHENYL-ETHYL ESTER(E)
    • Ethyl 3-phenylcrotonate
    • ETHYL BETA-METHYLCINNAMATE
    • ETHYL B-METHYLCINNAMATE
    • ETHYL TRANS-SS-METHYLCINNAMATE
    • trans-3-phenyl-but-
    • Ethyl trans-beta-methylcinnamate
    • (E)-ethyl 3-phenylbut-2-enoate
    • BSXHSWOMMFBMLL-MDZDMXLPSA-N
    • ethyl (2E)-3-phenylbut-2-enoate
    • ethyl (E)-3-phenylbut-2-enoate
    • Ethyl (E)-3-Phenyl-2-butenoate
    • 2-Butenoic acid, 3-phenyl-, ethyl ester
    • Cinnamic acid, .beta.-methyl-, ethyl ester
    • ethyl trans--methylcinnamate
    • 6237AC
    • SBB053785
    • Ethyl (2E)-3-phenyl-2-butenoate #
    • 2-Butenoi
    • Cinnamic acid, β-methyl-, ethyl ester (6CI, 7CI, 8CI)
    • Ethyl 3-phenyl-2-butenoate
    • NSC 20769
    • Ethyl 3-Phenylbut-2-enoate
    • MDL: MFCD00053762
    • インチ: 1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
    • InChIKey: BSXHSWOMMFBMLL-UHFFFAOYSA-N
    • ほほえんだ: O=C(C=C(C)C1C=CC=CC=1)OCC

計算された属性

  • せいみつぶんしりょう: 190.09900
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 212
  • トポロジー分子極性表面積: 26.3

じっけんとくせい

  • 密度みつど: 1.042
  • ふってん: 142-144 ºC (p=15 torr)
  • フラッシュポイント: >113 ºC
  • 屈折率: n20/D 1.546(lit.)
  • PSA: 26.30000
  • LogP: 2.65300

Ethyl 3-Phenylbut-2-enoate セキュリティ情報

  • WGKドイツ:3
  • セキュリティの説明: S24; S25

Ethyl 3-Phenylbut-2-enoate 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Ethyl 3-Phenylbut-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E824097-250mg
Ethyl 3-phenylbut-2-enoate
945-93-7 98%
250mg
¥422.00 2022-10-10
Ambeed
A681456-5g
Ethyl 3-phenylbut-2-enoate
945-93-7 98%
5g
$548.0 2024-04-16
Ambeed
A681456-1g
Ethyl 3-phenylbut-2-enoate
945-93-7 98%
1g
$111.0 2024-04-16
TRC
E940195-100mg
Ethyl 3-Phenylbut-2-enoate
945-93-7
100mg
$ 80.00 2022-06-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E824097-100mg
Ethyl 3-phenylbut-2-enoate
945-93-7 98%
100mg
¥264.00 2022-10-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1169560-100mg
Ethyl 3-phenyl-2- butenoate
945-93-7 98%
100mg
¥243.00 2024-04-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EE351-100mg
Ethyl 3-Phenylbut-2-enoate
945-93-7 98%
100mg
¥260.0 2022-09-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E824097-1g
Ethyl 3-phenylbut-2-enoate
945-93-7 98%
1g
¥1,052.00 2022-10-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EE351-100mg
Ethyl 3-Phenylbut-2-enoate
945-93-7 98%
100mg
¥293.0 2024-07-20
Aaron
AR00IIZW-1g
2-Butenoic acid, 3-phenyl-, ethyl ester
945-93-7 98%
1g
$78.00 2025-02-28

Ethyl 3-Phenylbut-2-enoate 合成方法

Synthetic Routes 1

はんのうじょうけん
リファレンス
Application of high pressure to some difficult Wittig reactions
Isaacs, Neil S.; El-Din, Ghazi Najim, Tetrahedron Letters, 1987, 28(19), 2191-2

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tricyclohexylphosphine ,  Dichlorobis(tricyclohexylphosphine)nickel Solvents: 1,4-Dioxane ,  Water ;  16 h, 110 °C
リファレンス
Nickel-Catalyzed Efficient and Practical Suzuki-Miyaura Coupling of Alkenyl and Aryl Carbamates with Aryl Boroxines
Xu, Li; Li, Bi-Jie; Wu, Zhen-Hua; Lu, Xing-Yu; Guan, Bing-Tao; et al, Organic Letters, 2010, 12(4), 884-887

Synthetic Routes 3

はんのうじょうけん
リファレンス
Stereochemistry of the reactions of copper(I) iodide-catalyzed Grignard reagents with ethyl (E)- and (Z)-β-chlorocinnamates
Jalander, Lars; Broms, Merete, Acta Chemica Scandinavica, 1983, 37(3), 173-8

Synthetic Routes 4

はんのうじょうけん
1.1 Catalysts: Palladium (polyfluorinated sulfonate resin-supported) Solvents: Tributylamine
リファレンス
Palladium perfluorinated sulfonate resin-catalyzed reaction of aryl halides with alkenes or alkynes
Dai, Xingyi; Zhang, Jing; Ma, Jingji, Youji Huaxue, 1989, 9(4), 361-3

Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  2 h, reflux; 1 h, reflux; cooled
リファレンス
Synthesis of adamantane substituted spiro 1,2,4-trioxanes using simple and cheap starting material
Kumar, Lalit; Kaushik, Niranjan; Malik, Anuj; Kumar, Pradeep, Asian Journal of Chemistry, 2009, 21(5), 3540-3546

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 0 °C → 40 °C; 96 h, 40 °C
1.3 Solvents: Water ;  rt
リファレンス
An Intramolecular Iodine-Catalyzed C(sp3)-H Oxidation as a Versatile Tool for the Synthesis of Tetrahydrofurans
Koch, Vanessa; Brase, Stefan, European Journal of Organic Chemistry, 2021, 2021(24), 3478-3483

Synthetic Routes 7

はんのうじょうけん
1.1 Reagents: Manganic acid (H2MnO4), barium salt (1:1) Solvents: Toluene ;  66 h, reflux
リファレンス
One-Pot Conversion of α,β-Unsaturated Alcohols into the Corresponding Carbon-Elongated Dienes with a Stable Phosphorus Ylide-BaMnO4 System. Synthesis of 6'-Methylene Derivatives of Neplanocin A as Potential Antiviral Nucleosides. New Neplanocin Analogs. 11
Shuto, Satoshi; Niizuma, Satoshi; Matsuda, Akira, Journal of Organic Chemistry, 1998, 63(13), 4489-4493

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Benzene ;  reflux
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  2 h, reflux; 1 h, reflux
リファレンス
Synthesis of 8-(1-phenyl-vinyl)-6, 7, 10-trioxa-spiro[4.5]decane and its derivatives
Kumar, Lalit; Kumar, Pardeep; Kaushik, Niranjan, Organic Chemistry: An Indian Journal, 2008, 4(4), 321-325

Synthetic Routes 9

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 7 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Manganese-Catalyzed Dual-Deoxygenative Coupling of Primary Alcohols with 2-Arylethanols
Wang, Yujie; Shao, Zhihui; Zhang, Kun; Liu, Qiang, Angewandte Chemie, 2018, 57(46), 15143-15147

Synthetic Routes 10

はんのうじょうけん
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Benzene ;  reflux
1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  3 h, reflux
リファレンス
Synthesis of 3-(1-phenylvinyl)-1,2,5-trioxaspiroundecane and its derivatives
Kumar, Lalit; Kumar, Pardeep; Kaushik, Niranjan, Oriental Journal of Chemistry, 2008, 24(2), 595-600

Synthetic Routes 11

はんのうじょうけん
1.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  0 °C; 5 min
1.2 Reagents: Tetrabutylammonium fluoride ;  16 h, rt
リファレンス
One-Pot, Fluoride-Promoted Wittig Reaction
Fumagalli, Tiziano; Sello, Guido; Orsini, Fulvia, Synthetic Communications, 2009, 39(12), 2178-2195

Synthetic Routes 12

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 40 min, 0 °C
1.2 0 °C; 6 - 8 h, rt
1.3 Reagents: Water
リファレンス
Pd-Catalyzed Formal [3 + 3] Heteroannulation of Allylic gem-Diacetates: Synthesis of Chromene-Based Natural Products and Exploration of Photochromic Properties
Kumar, Prashant; Kumar, Pravesh; Venkataramani, Sugumar ; Ramasastry, S. S. V., ACS Catalysis, 2022, 12(2), 963-970

Synthetic Routes 13

はんのうじょうけん
1.1 Reagents: Benzoic acid ,  Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ;  50 h, 80 °C
リファレンス
Acid-Promoted Olefination of Ketones by an Iron(III) Porphyrin Complex
Chen, Ying; Huang, Lingyu; Zhang, X. Peter, Organic Letters, 2003, 5(14), 2493-2496

Synthetic Routes 14

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Benzene ;  25 - 30 °C; 10 - 12 h, rt
リファレンス
Synthesis and biological activity of permethrinic acid analogs containing various substituents in position 2 of the cyclopropane ring
Mirzabekova, N. S.; Kuz'mina, N. E.; Lukashov, O. I.; Sokolova, N. A.; Golosov, S. N.; et al, Russian Journal of Organic Chemistry, 2008, 44(8), 1139-1149

Synthetic Routes 15

はんのうじょうけん
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate ,  Phosphine, [(2-bromo-1,3-phenylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-, d… Solvents: 1,2-Dichloroethane ,  Water ;  12 h, rt
リファレンス
Pd-catalyzed addition of organoboronic acids to alkynes at room temperature
Gupta, Arun Kumar; Kim, Ki Seong; Oh, Chang Ho, Synlett, 2005, (3), 457-460

Ethyl 3-Phenylbut-2-enoate Raw materials

Ethyl 3-Phenylbut-2-enoate Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:945-93-7)Ethyl 3-Phenylbut-2-enoate
A859325
清らかである:99%
はかる:5g
価格 ($):493.0